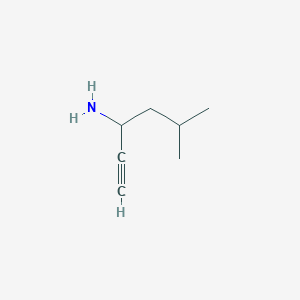

5-Methylhex-1-YN-3-amine

説明

5-Methylhex-1-yn-3-amine is an aliphatic amine containing a terminal alkyne group (-C≡CH) at position 1 and a methyl substituent at position 5 of the hexane backbone. Its molecular formula is C₇H₁₃N, with a molecular weight of 111.19 g/mol.

特性

IUPAC Name |

5-methylhex-1-yn-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-7(8)5-6(2)3/h1,6-7H,5,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCJPSCNDXXAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207502-78-0 | |

| Record name | 5-methylhex-1-yn-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-1-YN-3-amine typically involves the alkylation of propargylamine with an appropriate alkyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds as follows:

Step 1: Propargylamine is reacted with an alkyl halide (e.g., 2-bromo-2-methylpropane) in the presence of a base.

Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the alkylation process.

Step 3: The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-Methylhex-1-YN-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

化学反応の分析

Types of Reactions

5-Methylhex-1-YN-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Hydrogenation of the triple bond yields the corresponding amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of amides or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

Organic Synthesis

5-Methylhex-1-yn-3-amine serves as a building block in organic synthesis, facilitating the creation of complex molecules and intermediates. It can undergo various chemical reactions, including:

- Oxidation : Converts to oximes or nitriles using agents like potassium permanganate.

- Reduction : Forms saturated amines with reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions to generate various derivatives.

The versatility of this compound makes it valuable for synthesizing pharmaceuticals and specialty chemicals.

Biological Research

In biological contexts, 5-Methylhex-1-yn-3-amine is used to study enzyme interactions and metabolic pathways involving amine groups. Its ability to form hydrogen bonds and participate in nucleophilic attacks allows it to influence biochemical processes significantly.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as a precursor in synthesizing pharmaceutical agents. Its unique structure allows for various modifications that can enhance biological activity, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of 5-Methylhex-1-yn-3-amine:

Antimicrobial Activity Study

Research indicates that derivatives of compounds similar to 5-Methylhex-1-yn-3-amine exhibit significant antimicrobial activity against various bacterial strains. This suggests that modifications to its structure could enhance its efficacy as an antimicrobial agent.

Enzyme Inhibition Assays

In enzyme inhibition assays, this compound showed potential inhibitory effects on specific enzymes involved in metabolic pathways. Such findings indicate its role as a biochemical tool for studying enzyme kinetics and mechanisms.

Pharmacological Evaluations

Preliminary pharmacological evaluations suggest that 5-Methylhex-1-yn-3-amine could serve as a lead compound for developing new therapeutic agents targeting specific diseases due to its unique structural properties and biological interactions.

作用機序

The mechanism of action of 5-Methylhex-1-YN-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 5-Methylhex-1-yn-3-amine to structurally or functionally related amines, emphasizing molecular features, reactivity, and applications.

Structural Analog: 5-Methylhex-4-en-1-amine

- Structure : Shares the same carbon skeleton but replaces the alkyne group with an alkene (-CH=CH₂) at position 3.

- Molecular Formula : C₇H₁₅N (vs. C₇H₁₃N for the alkyne variant).

- Key Differences :

- Reactivity : The alkene in 5-methylhex-4-en-1-amine undergoes electrophilic addition (e.g., hydrogenation, halogenation), while the alkyne in 5-methylhex-1-yn-3-amine is prone to nucleophilic additions (e.g., hydroamination) or cycloadditions .

- Stability : Alkynes are generally less stable than alkenes due to higher bond strain, necessitating careful storage conditions (e.g., inert atmosphere) for the alkyne derivative.

- Safety : Both compounds require precautions against skin/eye irritation, as seen in safety protocols for 5-methylhex-4-en-1-amine (e.g., rinsing with water for 15+ minutes upon contact) .

Heterocyclic Analog: (5-Chlorothiophen-2-ylmethyl)-methyl-amine

- Structure : Features a thiophene ring (aromatic heterocycle) with a chlorine substituent and a methylamine side chain.

- Molecular Formula : C₆H₈ClNS (vs. C₇H₁₃N for 5-methylhex-1-yn-3-amine).

- Key Differences: Electronic Properties: The thiophene ring introduces conjugation and aromatic stability, enhancing electrophilic substitution reactivity (e.g., sulfonation, nitration). In contrast, the alkyne in 5-methylhex-1-yn-3-amine offers sp-hybridized carbons for linear geometry and π-bond interactions. Applications: The chlorothiophene derivative is likely used in medicinal chemistry (e.g., as a building block for kinase inhibitors), while the alkyne-amine may serve as a crosslinking agent or monomer in polymer chemistry .

Cyclic Amine Analog: (S)-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-yl)-amine

- Structure : A benzazepine-derived cyclic amine with a fused aromatic ring.

- Molecular Formula : C₁₀H₁₄N₂ (vs. C₇H₁₃N for 5-methylhex-1-yn-3-amine).

- Key Differences :

- Basicity : The cyclic structure and aromatic system reduce the amine’s basicity compared to the aliphatic 5-methylhex-1-yn-3-amine.

- Solubility : The benzazepine derivative’s aromaticity may decrease water solubility relative to the linear alkyne-amine.

- Pharmacological Relevance : Benzazepines are common scaffolds in CNS drug development, whereas alkyne-amines are more niche in application .

Research Implications and Gaps

- Safety Data : While safety protocols for skin/eye contact are inferred from analogs, specific toxicological studies for 5-methylhex-1-yn-3-amine are lacking.

- Industrial Relevance : Further exploration of its role in catalysis or materials (e.g., conductive polymers) is warranted.

生物活性

5-Methylhex-1-YN-3-amine, a chiral amine compound with the molecular formula C₇H₁₃N, has garnered attention in various fields, including medicinal chemistry, biology, and synthetic chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

5-Methylhex-1-YN-3-amine is characterized by:

- Terminal Alkyne : A triple bond between the first and second carbon atoms.

- Branched Alkyl Chain : A methyl group attached to the fifth carbon.

- Amino Group : Located at the third carbon position.

The compound's unique structure contributes to its stereochemical properties and biological interactions, making it a valuable candidate for various applications.

The biological activity of 5-Methylhex-1-YN-3-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzymatic Inhibition or Activation : The compound can modulate enzymatic reactions, potentially affecting metabolic pathways.

- Receptor Modulation : It may alter receptor activities, impacting cellular signaling pathways.

Research indicates that these interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Studies suggest that 5-Methylhex-1-YN-3-amine exhibits antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, indicating potential applications in developing antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Research highlights its potential as a lead compound in the development of new therapeutic agents targeting specific cancer types. The ability to form stable complexes with biological targets enhances its efficacy in this area.

Synthesis and Biological Evaluation

A significant study involved synthesizing 5-Methylhex-1-YN-3-amine and evaluating its biological activity against specific targets. The results demonstrated that the compound could inhibit certain enzymes linked to cancer progression, showcasing its potential as an anticancer agent .

Comparative Studies

Comparative studies with structurally similar compounds revealed that 5-Methylhex-1-YN-3-amine possesses unique biological activities due to its specific chiral configuration. For instance, when compared to (3S)-5-Methylhex-1-YN-3-amines, differences in stereochemistry resulted in varied biological responses .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。